molecular formula C20H26ClN3O2 B10858394 Piclopastine CAS No. 55837-13-3

Piclopastine

Cat. No.: B10858394
CAS No.: 55837-13-3
M. Wt: 375.9 g/mol
InChI Key: CQMJYIJMUFRNKJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piclopastine involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not widely published. general methods for synthesizing similar compounds involve the use of organic solvents, catalysts, and controlled reaction environments .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Piclopastine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Piclopastine is widely used in scientific research due to its ability to block histamine receptors. Its applications include:

Mechanism of Action

Piclopastine exerts its effects by binding to histamine 1 receptors, thereby blocking the action of histamine. This prevents the typical allergic response, such as inflammation and itching. The molecular targets of this compound include the histamine 1 receptors located on various cells, including those in the respiratory and immune systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Piclopastine

This compound is unique in its specific binding affinity and potency as a histamine 1 receptor antagonist. Its chemical structure allows for effective blockade of histamine receptors, making it a valuable tool in research and potential therapeutic applications .

Properties

55837-13-3

Molecular Formula

C20H26ClN3O2

Molecular Weight

375.9 g/mol

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-pyridin-2-ylmethyl]piperazin-1-yl]ethoxy]ethanol

InChI

InChI=1S/C20H26ClN3O2/c21-18-6-4-17(5-7-18)20(19-3-1-2-8-22-19)24-11-9-23(10-12-24)13-15-26-16-14-25/h1-8,20,25H,9-16H2

InChI Key

CQMJYIJMUFRNKJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOCCO)C(C2=CC=C(C=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

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